molecular formula C20H28N4O2 B2689638 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1172924-83-2

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No. B2689638
CAS RN: 1172924-83-2
M. Wt: 356.47
InChI Key: JWXINKIZLHBOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide, also known as IPP, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized through a complex chemical process that involves several steps, and it has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.

Scientific Research Applications

Antiproliferative Agents and Tubulin Inhibition

One significant area of research involving compounds structurally related to 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is the discovery of new antiproliferative agents. The 1,3,4-oxadiazole ring, a core structure in this compound, has been identified in studies focusing on antiproliferative activities. Specifically, a chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has demonstrated significant potency as tubulin inhibitors, highlighting their potential in cancer therapy by disrupting mitotic cell division in leukemia cells (Krasavin et al., 2014).

Antibacterial Studies

Another research avenue is the synthesis and evaluation of N-substituted derivatives of 1,3,4-oxadiazoles for their antibacterial properties. Compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and tested against various Gram-negative and Gram-positive bacteria, showcasing moderate to significant antibacterial activities. This indicates the potential of such compounds, including those structurally similar to 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide, in developing new antimicrobial agents (Khalid et al., 2016).

Synthesis and Scale-Up Processes

The research also extends into the synthesis and process optimization of complex molecules containing the 1,3,4-oxadiazole ring for potential therapeutic applications. An example includes the stereospecific scale-up synthesis of compounds for testing as S1P1 receptor agonists, which are crucial in various physiological processes including lymphocyte trafficking and heart rate regulation. These studies not only contribute to the understanding of chemical synthesis challenges but also pave the way for the development of novel therapeutic agents (Hou et al., 2017).

Antimicrobial and Enzyme Inhibition

Furthermore, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities and enzyme inhibition potential. These compounds exhibit moderate to good activities against tested bacterial and fungal strains, and some have shown promise as enzyme inhibitors. This suggests their applicability in treating infections and diseases where specific enzyme inhibition is required for therapeutic efficacy (Jadhav et al., 2017).

properties

IUPAC Name

N-(3-phenylpropyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-15(2)18-22-23-19(26-18)17-10-13-24(14-11-17)20(25)21-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXINKIZLHBOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

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